EXO-8-BOC-8-AZABICYCLO[3.2.1]OCTANE-3-CARBOXYLIC ACID METHYL ESTER
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Overview
Description
EXO-8-BOC-8-AZABICYCLO[3.2.1]OCTANE-3-CARBOXYLIC ACID METHYL ESTER is a chemical compound with the molecular formula C14H23NO4 and a molecular weight of 269.34 g/mol . It is a derivative of the 8-azabicyclo[3.2.1]octane scaffold, which is a core structure in the family of tropane alkaloids . This compound is often used in synthetic organic chemistry due to its unique structural features and reactivity.
Preparation Methods
The preparation of EXO-8-BOC-8-AZABICYCLO[3.2.1]OCTANE-3-CARBOXYLIC ACID METHYL ESTER typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . This can be achieved through various synthetic routes, including the stereoselective formation of the bicyclic scaffold from acyclic starting materials that contain the required stereochemical information . Industrial production methods may involve the use of achiral tropinone derivatives in a desymmetrization process to achieve the desired stereochemical control .
Chemical Reactions Analysis
EXO-8-BOC-8-AZABICYCLO[3.2.1]OCTANE-3-CARBOXYLIC ACID METHYL ESTER undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
EXO-8-BOC-8-AZABICYCLO[3.2.1]OCTANE-3-CARBOXYLIC ACID METHYL ESTER has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s structural features make it useful in the study of enzyme-substrate interactions and receptor binding.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of EXO-8-BOC-8-AZABICYCLO[3.2.1]OCTANE-3-CARBOXYLIC ACID METHYL ESTER involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing neurotransmitter release and signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
EXO-8-BOC-8-AZABICYCLO[3.2.1]OCTANE-3-CARBOXYLIC ACID METHYL ESTER can be compared with other similar compounds, such as:
- 8-Azabicyclo[3.2.1]octane-3,8-dicarboxylic acid, 8-(1,1-dimethylethyl) ester, (3-exo)
- 3α-Acetoxytropane
- Cocaethylene These compounds share the 8-azabicyclo[3.2.1]octane scaffold but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific structural features and reactivity, which make it valuable in various scientific and industrial contexts .
Properties
IUPAC Name |
8-O-tert-butyl 3-O-methyl 8-azabicyclo[3.2.1]octane-3,8-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-14(2,3)19-13(17)15-10-5-6-11(15)8-9(7-10)12(16)18-4/h9-11H,5-8H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBCTFGOVMCGIL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CC(C2)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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